CoQ8
Overview
Description
CoQ8, also known as ATPase and lipid binding protein, is involved in the biosynthesis of ubiquinone . It is capable of autophosphorylation but not phosphorylation in trans . It localizes to the matrix face of the inner mitochondrial membrane . It is essential for mitochondrial coenzyme Q (CoQ) biosynthesis .
Synthesis Analysis
CoQ8 is involved in the phosphorylation of Coq3, either directly or indirectly, and is considered to be a regulator of the Coq enzyme complex . It supports the integrity of a biosynthetic complex of other CoQ-related proteins .
Molecular Structure Analysis
The structure of human COQ8A has been solved . There are five Coq8-like kinases (ADCK1–5) in humans; ADCK3 is involved in CoQ synthesis .
Scientific Research Applications
COQ8 and Mitochondrial Coenzyme Q Biosynthesis
COQ8, including human COQ8A (ADCK3) and Saccharomyces cerevisiae Coq8p, is part of the UbiB protein family crucial for mitochondrial coenzyme Q (CoQ) biosynthesis. CoQ plays a pivotal role in the electron transport chain in mitochondria. COQ8's ATPase activity, essential for CoQ production, is activated by specific lipids and small molecules, revealing the regulatory mechanisms of this ancient protein family (Reidenbach et al., 2017).
COQ8 Mutations and Ubiquinone Deficiency
Mutations in the CABC1 gene, also known as COQ8 or ADCK3, can lead to ubiquinone deficiency, highlighting the gene's significance in ubiquinone biosynthesis. Patients with such mutations exhibit neurological disorders, including cerebellar atrophy and seizures. Enzymological studies indicate a correlation between these mutations and CoQ10 deficiency, affirming COQ8's role in the pathway (Mollet et al., 2008).
Enhancing CoQ8 Production in E. coli
Studies have shown that manipulating metabolic pathways in E. coli can significantly boost CoQ8 production. Strategies such as blocking competing pathways and co-expression of rate-limiting genes have demonstrated a marked increase in CoQ8 content, providing valuable insights for industrial CoQ production (Xu et al., 2014).
COQ8's Role in Coenzyme Q Biosynthesis
Further research has delved into COQ8's function in coenzyme Q biosynthesis, exploring its potential as an ATPase and its role in stabilizing the CoQ biosynthesis complex. Intragenic suppressor mutations within COQ8 have been identified, providing more understanding of COQ8's function in this crucial pathway (Awad et al., 2020).
COQ8 in Pathogen CoQ Biosynthesis
COQ8 is also involved in the biosynthesis of Coenzyme Q in pathogens like Xanthomonas campestris. This research reveals the potential for designing specific inhibitors to combat infections caused by such pathogens (Zhou et al., 2019).
Future Directions
The development of small-molecule tools promises to lend mechanistic insights into the activities of these widespread and understudied proteins and to offer potential therapeutic strategies for human diseases connected to their dysfunction . The development and characterization of an inhibitor for the archetypal UbiB member COQ8, whose function is essential for coenzyme Q (CoQ) biosynthesis, is a promising future direction .
properties
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFIZJQGJAJRSU-SGHXUWJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317994 | |
Record name | Ubiquinone 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coenzyme Q8 | |
CAS RN |
2394-68-5 | |
Record name | Ubiquinone 8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2394-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ubiquinone 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ubiquinone 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COENZYME Q8 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQA993F7P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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